N,N'-(Ethane-1,2-diyl)bis(N-methylhex-5-enamide)
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Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-methylhex-5-enamide) is a synthetic organic compound characterized by its unique structure, which includes two N-methylhex-5-enamide groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylhex-5-enamide) typically involves the reaction of N-methylhex-5-enamide with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is stirred and heated to a specific temperature to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-methylhex-5-enamide) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-methylhex-5-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amide groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-(Ethane-1,2-diyl)bis(N-methylhex-5-enamide) derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methylhex-5-enamide) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methylhex-5-enamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Ethane-1,2-diyl)bis(methanesulfonamide)
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-methylhex-5-enamide) is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61797-25-9 |
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Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
N-[2-[hex-5-enoyl(methyl)amino]ethyl]-N-methylhex-5-enamide |
InChI |
InChI=1S/C16H28N2O2/c1-5-7-9-11-15(19)17(3)13-14-18(4)16(20)12-10-8-6-2/h5-6H,1-2,7-14H2,3-4H3 |
InChI Key |
DJLNHZQYYPSGEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)CCCC=C)C(=O)CCCC=C |
Origin of Product |
United States |
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